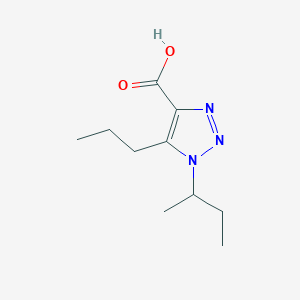

1-(Sec-butyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

1-butan-2-yl-5-propyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C10H17N3O2/c1-4-6-8-9(10(14)15)11-12-13(8)7(3)5-2/h7H,4-6H2,1-3H3,(H,14,15) |

InChI Key |

UWMHMROFIOPMOP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N=NN1C(C)CC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

One-Step Synthesis from Azides and β-Ketoesters (Base-Promoted Cyclization)

A prominent method for synthesizing 1,2,3-triazole carboxylic acids involves the reaction of an organic azide with a β-ketoester in the presence of a base. This approach was disclosed in US Patent US6642390B2 and is applicable to the preparation of various substituted 1,2,3-triazole-4-carboxylic acids, including those with sec-butyl and propyl substituents.

- Reactants: An azide (bearing the sec-butyl substituent) and a β-ketoester (providing the propyl substituent).

- Base: Potassium carbonate (K₂CO₃) is commonly used in excess (around 3 equivalents).

- Solvent: Aqueous ethanol (95%) mixed with water.

- Conditions: The reaction mixture is heated to approximately 80°C and stirred for 16 hours.

- Work-up: After cooling, extraction removes organic impurities; acidification with HCl precipitates the triazole carboxylic acid.

- Isolation: Filtration and drying under vacuum yield the product.

$$

\text{Azide} + \beta\text{-ketoester} \xrightarrow[\text{K}2\text{CO}3]{\text{EtOH/H}_2\text{O}, 80^\circ C} \text{1,2,3-triazole-4-carboxylic acid}

$$

Yields: The method provides yields ranging from 30% to 95%, scalable up to 100 g batches.

- One-step, straightforward synthesis.

- Avoids the need for pre-formed alkynes.

- Applicable to large-scale production.

- Safe and efficient due to mild conditions.

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) with Hydrazoic Acid

Another modern and highly efficient method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," which forms 1,4-disubstituted 1,2,3-triazoles regioselectively. This method has been adapted to synthesize 4-substituted-1H-1,2,3-triazoles, including those with carboxylic acid functionalities.

- Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate with sodium ascorbate as a reducing agent.

- Azide source: Sodium azide (NaN₃) is used, with formic acid generating hydrazoic acid (HN₃) in situ.

- Alkyne: Terminal alkynes bearing the sec-butyl and propyl substituents.

- Solvent: Environmentally friendly solvents such as DMF/MeOH mixtures or MeOH/H₂O.

- Temperature: Reactions proceed at room temperature to 100°C depending on the procedure.

- Ligands: Tetradentate nitrogen-donor ligands (e.g., TBTA) improve catalyst stability and efficiency.

- Reaction time: Typically 24 hours.

- Sodium azide and alkyne are mixed with copper catalyst and ligand.

- Formic acid serves dual roles: generating hydrazoic acid and reducing Cu(II) to Cu(I).

- The reaction is sealed and stirred under ambient or elevated temperature.

- After completion, the mixture is filtered and purified by silica gel chromatography.

Cycloaddition of Enaminones with Sulfonyl Azides (Alternative Routes)

Research has also explored the reaction of enaminones with sulfonyl azides to synthesize azoloyl NH-1,2,3-triazoles, which can be structurally related to triazole carboxylic acids.

- The reaction proceeds via a 1,3-dipolar cycloaddition forming triazoline intermediates.

- Subsequent elimination or rearrangement steps yield the triazole products.

- Solvent choice and substituent effects influence product distribution and yield.

- Computational studies (DFT) reveal mechanistic details favoring elimination pathways over cycloreversion.

While this method is more specialized and less direct for the target compound, it offers insights into alternative synthetic pathways for triazole derivatives.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|---|---|

| One-step from Azide and β-Ketoester | Azide + β-ketoester | K₂CO₃ (base) | Aqueous ethanol/water | 80°C | 16 hours | 30–95% | Simple, scalable, safe, no metal catalyst | Requires β-ketoester availability |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal alkyne + NaN₃ | CuI or CuSO₄ + ligand | DMF/MeOH or MeOH/H₂O | RT–100°C | 24 hours | High | High regioselectivity, green chemistry, scalable | Requires copper catalyst and ligand |

| Enaminone + Sulfonyl Azide Cycloaddition | Enaminone + sulfonyl azide | None specified | Pyridine, ethanol | RT–variable | Variable | Moderate | Alternative pathway, mechanistic insights | Complex intermediates, less direct |

Chemical Reactions Analysis

Types of Reactions: 1-(Sec-butyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Sec-butyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It finds applications in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Sec-butyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents at the 1- and 5-positions of the triazole ring significantly influence the physicochemical and biological properties of these compounds. Below is a comparative analysis of key analogs:

Physicochemical Stability

- Tautomerism : 5-Formyl derivatives (e.g., 1-(4-ethoxyphenyl)-5-formyl) undergo ring-chain tautomerism, favoring the open-chain form in solution. This tautomerization impacts reactivity and stability .

- Thermal Stability : Heating triazole-carboxylic acids above 150°C often triggers decarboxylation, a property exploited in synthetic degradation studies .

Biological Activity

1-(Sec-butyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, characterized by its unique structure that includes a sec-butyl group and a propyl group attached to the triazole ring. This compound has garnered attention due to its diverse chemical properties and potential biological activities. The molecular formula is with a molecular weight of 211.26 g/mol, and it possesses a carboxylic acid functional group which enhances its solubility in water and reactivity in various biological contexts .

Synthesis

The synthesis of this compound typically involves reactions that incorporate azides and β-ketoesters. A notable method is the one-step synthesis where an azide reacts with a β-ketoester in the presence of a base, leading to the formation of triazole carboxylic acids. This method is advantageous for its efficiency and safety compared to multi-step processes .

Antimicrobial Activity

Research indicates that various 1,2,3-triazoles exhibit significant antimicrobial properties. In studies comparing different triazole derivatives, certain compounds demonstrated strong antibacterial and antifungal activities against multiple strains. For instance, compound 4 from a related study showed superior antimicrobial activity compared to standard antibiotics . The specific activity of this compound against various microorganisms remains an area for further investigation.

Antioxidant Activity

Antioxidant activity is another important biological property associated with triazole derivatives. The antioxidant profile of this compound can be evaluated using standard assays such as DPPH and ABTS. These assays measure the compound's ability to scavenge free radicals, which is crucial for assessing its potential therapeutic benefits .

Enzyme Inhibition

Inhibitory studies on cholinesterase enzymes (AChE and BChE) have shown that certain triazoles can act as effective inhibitors. For example, related compounds demonstrated noncompetitive inhibition against AChE and competitive inhibition against BChE. The potential of this compound to inhibit these enzymes could position it as a candidate for neuroprotective therapies .

Structure-Activity Relationship (SAR)

The unique combination of alkyl substituents (sec-butyl and propyl) in this compound may influence its solubility and interaction with biological targets differently than other similar compounds. This structural diversity can lead to unique pharmacological profiles that warrant further investigation .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-(Sec-butyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid | 1250954-67-6 | Ethyl group instead of propyl; potential for similar biological activity. |

| 5-Amino-1H-1,2,3-triazole-4-carboxylic acid | 5347 | Simpler structure lacking alkyl substituents; used in various synthetic pathways. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(sec-butyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

- The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the triazole core’s regioselectivity. Key steps include:

- Precursor preparation : Use of sec-butyl azide and propiolic acid derivatives.

- Cycloaddition : Optimize catalyst loading (e.g., CuI at 0.1–0.5 eq.) and solvent (DCM/DMF mixtures) to enhance yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water .

- Critical parameters : Temperature (60–80°C), reaction time (12–24 hr), and pH control during carboxylation .

Q. How can the structural integrity and purity of this compound be verified post-synthesis?

- Spectroscopic techniques :

- NMR : Confirm regiochemistry via ¹H-NMR (triazole proton at δ 7.8–8.2 ppm) and carboxyl group resonance (δ 12–13 ppm) .

- FTIR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and triazole C=N absorption (~1600 cm⁻¹) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Thermal stability : Degrades above 150°C (TGA data).

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the triazole moiety .

- pH sensitivity : Carboxylic acid group prone to hydrolysis in alkaline conditions (pH > 9); use buffered solutions (pH 6–8) for aqueous handling .

Advanced Research Questions

Q. How can regioselectivity challenges during triazole formation be addressed to minimize byproducts?

- Mechanistic insight : CuAAC favors 1,4-regioisomers, but steric hindrance from the sec-butyl group may alter selectivity. Computational modeling (DFT) predicts energy barriers for alternative pathways .

- Experimental solutions :

- Use bulkier ligands (e.g., TBTA) to control Cu coordination geometry .

- Monitor reaction progress via LC-MS to isolate kinetic vs. thermodynamic products .

Q. What discrepancies exist in reported biological activity data for analogous triazole-carboxylic acids, and how can they be resolved?

- Case study : Analogues like 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-triazole-4-carboxylic acid show variable IC₅₀ values in kinase inhibition assays due to:

- Solubility differences : Use DMSO stock solutions standardized to <0.1% v/v in assays .

- Assay interference : Triazole-metal interactions may quench fluorescence signals; validate with orthogonal methods (e.g., SPR) .

Q. How can computational methods predict the compound’s reactivity in click chemistry or drug conjugate applications?

- In silico tools :

- Docking studies : Simulate interactions with biological targets (e.g., enzymes with conserved carboxyl-binding pockets) .

- ADMET prediction : Use SwissADME to assess logP (~2.5), solubility (∼50 µM), and CYP450 inhibition risks .

- Experimental correlation : Compare DFT-calculated HOMO/LUMO energies with electrochemical data (cyclic voltammetry) .

Q. What strategies mitigate contradictions in spectroscopic data for structural elucidation?

- Problem : Overlap of sec-butyl and propyl signals in ¹H-NMR.

- Solutions :

- 2D NMR : HSQC and HMBC to assign quaternary carbons and confirm substituent positions .

- X-ray crystallography : Resolve ambiguities via single-crystal analysis (e.g., C–C bond lengths: 1.45–1.50 Å for triazole-adjacent groups) .

Methodological Best Practices

- Handling precautions : Use nitrile gloves and fume hoods due to potential respiratory irritancy (analogous to ethyl 1-benzyl-triazole derivatives) .

- Data validation : Cross-reference synthetic yields, spectral data, and bioactivity with structurally characterized analogues (e.g., 1-benzyl-5-methyl-1H-triazole-4-carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.